Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)-
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Description
Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- is a chemical compound that belongs to the oxazole family. It has been widely studied for its potential use in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Functionalization of Polymers
- Polymer Functionalization : Summers and Quirk (1996) described the synthesis of ω-Oxazolyl polystyrene using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole, providing a pathway for creating aromatic carboxyl chain-end functionalized polystyrene, which has implications in materials science (Summers & Quirk, 1996).
Chemistry of Oxazoline Ligands
- Transition Metal Coordination : Gómez, Muller, and Rocamora (1999) reviewed the coordination chemistry of oxazoline ligands, highlighting their use in asymmetric organic syntheses and the versatility of ligand design (Gómez, Muller, & Rocamora, 1999).
Biological Activities and Drug Discovery
- Bioactive Small Molecules : Mavridis et al. (2020) explored the synthesis of oxazol-5(4H)-ones and their derivatives, demonstrating significant anti-lipid peroxidation and anti-inflammatory activities, thus contributing to the field of medicinal chemistry (Mavridis et al., 2020).
Corrosion Inhibition
- Anticorrosion Agent : Rahmani et al. (2019) investigated a novel triazole derivative of oxazole for its potential as an anticorrosion agent for mild steel, demonstrating its efficacy in inhibiting corrosion in acidic environments (Rahmani et al., 2019).
Anticancer Activities
- Anticancer Potential : Liu et al. (2009) synthesized oxazole derivatives and evaluated their antiproliferative activities against cancer cell lines, revealing potent inhibitory activities, which is significant for cancer research (Liu et al., 2009).
Synthesis Techniques
- Synthesis of Oxazole Derivatives : Minozzi and Venturello (1987) demonstrated the synthesis of 4,5-dihydro-oxazoles immobilized on silica gel, highlighting a methodology relevant to pharmaceutical and chemical synthesis (Minozzi & Venturello, 1987).
properties
IUPAC Name |
(4S)-4-phenyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-2-5-10(6-3-1)11-9-15-13(14-11)12-7-4-8-16-12/h1-8,11H,9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDHTYWKPOWQO-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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